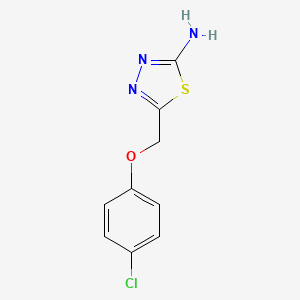

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSPMGLZUKMLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353675 | |

| Record name | 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84138-73-8 | |

| Record name | 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased concentration of acetylcholine enhances cholinergic transmission.

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine, a neurotransmitter involved in many functions including muscle contraction, heart rate, memory, and learning. The enhanced cholinergic transmission could have downstream effects on these functions.

Pharmacokinetics

The compound exhibits good oral bioavailability, as indicated by its physicochemical properties such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD). The compound is predicted to absorb well from the oral route and remains stable at ambient temperature and physiological pH. It exhibits degradation under oxidative and thermal stress.

Result of Action

The inhibition of acetylcholinesterase by the compound leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission. This could potentially have effects at the molecular and cellular level, impacting functions such as muscle contraction, heart rate, memory, and learning. The compound has shown remarkable dose-dependent anti-acetylcholinesterase activity, indicating its potential as a drug candidate for treating neurodegenerative disorders.

Action Environment

The action of the compound can be influenced by environmental factors such as pH and temperature. The compound migrates to the hydrophilic compartment on increasing pH. It remains stable under various photolytic and pH stress conditions, but exhibits degradation under oxidative and thermal stress. These factors could influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic implications for neurodegenerative diseases. Additionally, this compound interacts with ion channels and modulates their activity, which can affect cellular signaling and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. It also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme’s activity, leading to increased acetylcholine levels. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the activation or repression of specific genes, influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound exhibits stability under various conditions, including ambient temperature and physiological pH. It can degrade under oxidative and thermal stress. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to have therapeutic effects, such as neuroprotection and anti-inflammatory activity. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including dehalogenation and conjugation with glutathione and cysteine. These metabolic processes influence the compound’s bioavailability, toxicity, and excretion. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, influencing its therapeutic and toxic effects. For example, its accumulation in the liver and kidneys can lead to hepatotoxicity and nephrotoxicity at higher doses.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to the mitochondria can influence mitochondrial function and cellular energy metabolism.

Biological Activity

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine is a synthetic compound belonging to the thiadiazole class, known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄ClN₃OS. The structure features a thiadiazole ring with a chlorophenoxy group, which enhances its lipophilicity and biological activity. The compound's unique configuration is critical for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) . By binding to the active site of AChE, it prevents the breakdown of acetylcholine in synaptic clefts, leading to increased neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The 1,3,4-thiadiazole moiety has been associated with various antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, a paper disc diffusion technique revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies demonstrated its cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of approximately 0.28 µg/mL. The compound induces apoptotic cell death and has shown potential in inhibiting tumor growth in vivo .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of various thiadiazole derivatives, including this compound, against MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing novel thiadiazole derivatives and assessing their antimicrobial properties. The results showed that compounds similar to this compound displayed strong antibacterial activity against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Scientific Research Applications

Scientific Research Applications

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine has potential applications across various fields. The thiadiazole scaffold has been associated with a range of pharmacological effects.

Medicinal Chemistry: It is being explored as a therapeutic agent due to its potential in treating neurodegenerative diseases through enzyme inhibition. Research indicates that it inhibits acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, enhancing nerve impulse transmission and potentially affecting muscle contraction and parasympathetic nervous system activity. Such properties make it a candidate for treating neurodegenerative diseases like Alzheimer’s disease.

This compound affects the cholinergic pathway by inhibiting the enzyme acetylcholinesterase. The inhibition of acetylcholinesterase by the compound leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission.

Other potential applications:

- Pharmaceutical Development

- Agrochemicals

This compound is a synthetic compound belonging to the thiadiazole class, known for its diverse biological activities. The compound's unique configuration is critical for its interaction with biological targets. The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine in synaptic clefts, leading to increased neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Thiadiazole Derivatives as Anti-Epileptic Agents and Anticancer Agents

A wide range of biological activities is exhibited by 1,3,4-thiadiazole moiety such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral . Some novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives were studied for their anticonvulsant activity . One compound with R=C2H5 had shown good anticonvulsant activity by both methods. While R=CH3 has given the activity only with MES method .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent variations. Below is a systematic comparison of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations from Comparisons

Substituent Effects on Bioactivity :

- Halogen Influence : The presence of chlorine (as in the target compound) or fluorine () modulates lipophilicity and electronic properties, impacting target binding. For example, fluorinated analogs show enhanced anticancer activity , while chlorinated derivatives are linked to anticonvulsant effects .

- Bulkier Groups : Ethyl or benzyl substituents (e.g., compound 4c in ) improve anticonvulsant potency, likely due to enhanced hydrophobic interactions with neuronal targets .

Structural Planarity :

- The thiadiazole ring in chlorobenzylidene derivatives () is nearly planar (mean deviation: 0.0042 Å), which may facilitate π-π stacking in enzyme binding pockets .

Synthetic Flexibility :

- Schiff base formation () and cyclocondensation () are common strategies to introduce diversity at the C2 and C5 positions, enabling tailored biological activity.

Activity Spectrum: Anticancer: Fluorophenyl-thiophene hybrids () exhibit selective cytotoxicity against breast cancer cells, suggesting substituent-driven target specificity. Anticonvulsant: Dichlorophenoxy-phenyl derivatives () outperform simpler analogs in seizure models, emphasizing the role of aryloxy groups.

Molecular Weight Trends :

- Derivatives with extended substituents (e.g., bromobenzyl in ) have higher molecular weights (>250 g/mol) but retain solubility due to balanced hydrophobicity.

Critical Analysis of Limitations

- The target compound lacks explicit activity data in the provided evidence, necessitating extrapolation from analogs.

- Quantitative structure-activity relationship (QSAR) studies are missing for chlorophenoxymethyl derivatives, limiting mechanistic insights.

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine Intermediates

Starting from 4-chlorobenzoic acid, a series of reactions including cyclization and substitution lead to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol and related intermediates. For example, the reaction of 4-chlorobenzoic acid derivatives with sulfuric acid under controlled low temperatures yields thiadiazole-2-thiol intermediates with good yields (~81%) after recrystallization.

Further chlorination using chlorine gas in the presence of hydrochloric acid and organic solvents converts the thiol group to sulfonyl chloride derivatives, which are useful intermediates for further functionalization.

Introduction of the (4-Chlorophenoxy)methyl Group

The key step to obtain 5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine involves nucleophilic substitution reactions where the 5-position of the thiadiazole ring is functionalized with a (4-chlorophenoxy)methyl moiety. This can be achieved by reacting the thiadiazole intermediate with appropriate chloromethyl ethers or halides under reflux conditions in the presence of bases or catalysts.

One reported method involves reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form a chloroacetamide intermediate, which then undergoes nucleophilic substitution with 4-chlorophenol derivatives to introduce the (4-chlorophenoxy)methyl group.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A novel and efficient approach involves a one-pot synthesis where thiosemicarbazide reacts with 4-chlorophenoxyacetic acid in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method allows the formation of the 1,3,4-thiadiazole ring and the introduction of the amino group simultaneously under mild conditions (temperature ≤ 85 °C), improving yield and reducing reaction steps.

This one-pot method avoids the need for isolating intermediates and uses safer reagents compared to traditional methods involving harsh acids or chlorination steps.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of 1,3,4-thiadiazole derivatives, including those substituted with phenyl or chlorophenyl groups. This method provides higher yields and shorter reaction times compared to conventional reflux methods.

The microwave method typically involves oxidative cyclization of thiosemicarbazones followed by substitution reactions to introduce the (4-chlorophenoxy)methyl group.

The classical method involving sulfuric acid and low-temperature conditions is effective for preparing thiadiazole-2-thiol intermediates with high purity and yield. The subsequent chlorination step requires careful control of chlorine gas flow and temperature to avoid byproducts.

The chloroacetyl chloride intermediate route provides a versatile platform for further derivatization, including the introduction of various nucleophiles to yield substituted thiadiazoles. Spectroscopic data (NMR, IR) confirm the successful formation of intermediates and final products.

The one-pot PPE method represents a significant advancement by combining cyclization and amination in a single step, reducing reaction time and hazardous reagent use. This method has been validated by mass spectrometry and NMR, confirming the structure of the synthesized compounds.

Microwave-assisted synthesis enhances reaction efficiency and yield, making it suitable for rapid production of thiadiazole derivatives for biological testing. This method has been successfully applied to related compounds with similar substitution patterns.

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages. Traditional multi-step methods provide high purity intermediates but involve multiple isolation steps and hazardous reagents. The one-pot synthesis using polyphosphate ester offers a safer, more efficient alternative with fewer steps. Microwave-assisted synthesis further improves reaction speed and yield. Selection of the method depends on available resources, desired scale, and purity requirements.

Q & A

Q. What are the common synthetic routes for preparing 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. A standard method involves reacting a carboxylic acid derivative (e.g., 4-chlorophenoxyacetic acid) with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) under reflux conditions (~90°C for 3 hours). The product is precipitated by adjusting the pH to 8–9 with ammonia . Alternative routes include cyclization with sodium hydroxide, sulfuric acid, or iodine in potassium iodide, as seen in related 1,3,4-thiadiazole derivatives .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- Single-crystal X-ray diffraction to determine bond lengths, dihedral angles (e.g., 21.5° between thiadiazole and benzene rings), and hydrogen-bonding networks .

- Spectroscopy : IR for functional group analysis (e.g., N–H stretching at ~3300 cm⁻¹), and ¹H/¹³C NMR to verify substituent integration and coupling patterns .

- Elemental analysis to confirm purity and stoichiometry .

Q. What biological activities are associated with this compound?

1,3,4-Thiadiazole derivatives exhibit broad-spectrum biological activities. Specifically, compounds with chlorophenoxy substitutions have shown insecticidal and fungicidal properties. These effects are attributed to interactions with microbial enzymes or disruption of cell membranes .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of this compound?

Critical parameters include:

- Temperature : Reflux at 90°C ensures complete cyclization without decomposition .

- Catalyst selection : POCl₃ enhances electrophilic substitution efficiency compared to milder acids .

- pH control : Precipitation at pH 8–9 minimizes side-product formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility during intermediate steps .

Q. How do structural features (e.g., dihedral angles, hydrogen bonding) influence its bioactivity?

- Dihedral angles : A 21.5° angle between the thiadiazole and chlorophenoxy groups optimizes steric and electronic interactions with target enzymes .

- Hydrogen bonding : Intermolecular N–H⋯N bonds form supramolecular chains, enhancing stability and bioavailability . Computational studies (DFT) can model these interactions to predict activity .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

- Substituent variation : Introducing electron-withdrawing groups (e.g., –CF₃) at the phenoxy position increases antifungal potency .

- Hybrid scaffolds : Coupling with triazole or oxadiazole moieties enhances selectivity for bacterial vs. mammalian cells .

- In silico modeling : Molecular docking against fungal CYP51 or bacterial DHFR enzymes identifies key binding motifs .

Q. What challenges arise in purifying and analyzing this compound?

- Hygroscopicity : The amine group absorbs moisture, requiring anhydrous crystallization (e.g., ethanol/acetone mixtures) .

- Chromatography limitations : Thiadiazoles often exhibit poor retention on reverse-phase columns; HILIC or ion-pair HPLC is preferred .

- Byproduct identification : LC-MS/MS is critical to detect sulfonic acid derivatives formed during acidic workups .

Q. How can contradictory data in synthesis protocols be resolved?

For example, uses NaOH/H₂SO₄, while employs POCl₃. Resolution strategies include:

- Mechanistic analysis : POCl₃ acts as a dehydrating agent, favoring cyclization, whereas NaOH may promote hydrolysis of intermediates .

- DoE (Design of Experiments) : Systematic variation of reagents/solvents identifies optimal conditions for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.